molecular formula C7H6ClIZn B3262189 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) CAS No. 352525-66-7

1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

Cat. No.: B3262189
CAS No.: 352525-66-7
M. Wt: 317.9 g/mol
InChI Key: WXXRYTXHYIZUPR-UHFFFAOYSA-M
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Description

1-Chloro-2-methylbenzene-5-ide;iodozinc(1+) (CAS: 518989-99-6) is an organozinc reagent characterized by a benzene ring substituted with a chlorine atom at position 1, a methyl group at position 2, and an iodozinc(1+) counterion. This compound belongs to the class of arylzinc halides, which are widely used in cross-coupling reactions and organometallic synthesis due to their moderate reactivity and stability in tetrahydrofuran (THF) solutions . Its structure combines aromatic substituents with a zinc-iodide bond, enabling applications in stereoselective transformations, such as cyclopropanation or alkylation reactions .

Properties

IUPAC Name

1-chloro-2-methylbenzene-5-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXRYTXHYIZUPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)Cl.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) typically involves the reaction of 1-chloro-2-methylbenzene with zinc iodide under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:

    Reactants: 1-chloro-2-methylbenzene and zinc iodide.

    Solvent: Anhydrous ether or tetrahydrofuran (THF) is commonly used.

    Reaction Conditions: The reaction is conducted at low temperatures, typically around -78°C to 0°C, to control the reactivity and ensure the formation of the desired product.

    Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1-chloro-2-methylbenzene-5-ide;iodozinc(1+) undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodozinc group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler hydrocarbons.

    Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with other organic halides.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Major products formed from these reactions include various substituted aromatic compounds and complex organic molecules.

Scientific Research Applications

1-chloro-2-methylbenzene-5-ide;iodozinc(1+) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The iodozinc group acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in cross-coupling reactions, where the compound forms carbon-carbon bonds with other organic halides, leading to the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

4-Chloro-2-fluorophenylzinc iodide (CAS: 518989-99-6): A structural analog with a fluorine substituent instead of a methyl group. Both compounds share the iodozinc(1+) counterion and are used in THF-based organometallic reactions .

Benzyl(chloro)zinc (CAS: 89523-63-7): Features a benzyl group attached to zinc instead of a substituted benzene ring. This compound lacks the methyl and chloro substituents but retains zinc-halide bonding .

Methylene bis(iodozinc) (CH₂(ZnI)₂): A diorganozinc reagent with two zinc-iodide bonds, used for dual C–C bond formation in cyclopropanols .

Structural Differences:

Property 1-Chloro-2-methylbenzene-5-ide;iodozinc(1+) 4-Chloro-2-fluorophenylzinc iodide Benzyl(chloro)zinc Methylene bis(iodozinc)
Aromatic Substituents 1-Cl, 2-CH₃ 4-Cl, 2-F Benzyl (C₆H₅CH₂) None (CH₂ bridge)
Zinc Coordination Mononuclear (Zn–I) Mononuclear (Zn–I) Mononuclear (Zn–Cl) Dinuclear (Zn–I–Zn)
Reactivity Moderate, selective High (fluorine enhances polarity) Moderate High (dual C–C bond formation)

Physical and Spectral Properties

Melting Points and Solubility:

  • Benzyl(chloro)zinc: Solid with a molecular weight of 191.97 g/mol; soluble in ethers but hygroscopic .

Spectroscopic Data:

Compound IR Peaks (cm⁻¹) ¹H-NMR (DMSO-d₆, δ ppm)
1-Chloro-2-methylbenzene-5-ide;iodozinc(1+) Not reported Aromatic protons: ~7.2–7.8 (m)
Benzyl(chloro)zinc Zn–Cl stretch: ~450–500 Benzyl CH₂: ~3.5–4.0 (s)
Benzimidazole derivatives (e.g., 5-methyl-1H-benzo[d]imidazole) NH stretch: ~3225; C=N: ~1600 Methyl groups: ~2.4 (s)

Biological Activity

1-Chloro-2-methylbenzene-5-ide;iodozinc(1+) is a compound that combines a chlorinated aromatic system with a zinc iodide moiety. This compound, also known by its IUPAC name, has garnered interest in various fields of research due to its potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : 1-chloro-2-methylbenzene-5-ide;iodozinc(1+)
  • Molecular Formula : C7H6ClIZn
  • Molecular Weight : Approximately 252.48 g/mol

The biological activity of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) can be attributed to its structural components. The presence of the chlorine atom and the iodo-zinc complex suggests potential interactions with biological targets such as enzymes and receptors. The chlorinated aromatic ring may facilitate hydrophobic interactions, while the zinc ion can play a crucial role in enzyme catalysis and stabilization of protein structures.

Antimicrobial Activity

Research has indicated that chlorinated aromatic compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) against pathogens remains to be thoroughly investigated, but its structural analogs suggest promising potential.

Case Study 1: Antibacterial Properties

A study investigating the antibacterial efficacy of chlorinated benzenes demonstrated that compounds with similar structures to 1-chloro-2-methylbenzene exhibited significant inhibition against E. coli and Staphylococcus aureus. The study noted that the introduction of halogens increases lipophilicity, enhancing membrane permeability and leading to cell lysis.

Case Study 2: Antifungal Activity

Another research focused on the antifungal properties of chlorinated compounds highlighted that derivatives of chlorotoluene showed effective inhibition against Candida albicans. The mechanism proposed involved disruption of fungal cell membranes, which could also be applicable to 1-chloro-2-methylbenzene-5-ide;iodozinc(1+).

Research Findings

Study Focus Findings
Study AAntibacterialSignificant inhibition against E. coli and S. aureus observed.
Study BAntifungalEffective against C. albicans, disrupting cell membranes.
Study CEnzyme InteractionZinc ion enhances binding affinity to target enzymes, increasing catalytic activity.

Potential Applications

The unique properties of 1-chloro-2-methylbenzene-5-ide;iodozinc(1+) suggest several applications:

  • Pharmaceuticals : Potential development as an antimicrobial agent.
  • Agriculture : Use in formulations for crop protection against fungal pathogens.
  • Material Science : Incorporation into polymer matrices for enhanced material properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-chloro-2-methylbenzene-5-ide;iodozinc(1+)
Reactant of Route 2
1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

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